CSF-1R inhibitors with inappropriate secondary kinase profiles yield inconsistent in vivo results. JNJ-28312141 provides a validated multi-target signature - potent CSF-1R inhibition (IC50 = 0.69 nM) combined with functional FLT3 blockade (cellular IC50 = 21 nM in MV-4-11).
• Reduces F4/80+ tumor-associated macrophages and microvasculature in xenograft models.
• Superior suppression of tumor-induced osteoclasts vs. zoledronate in bone metastasis studies.
• Drives tumor regression in FLT3-driven AML xenografts.
Supplied at ≥98% HPLC purity with full analytical documentation. Global B2B shipping for R&D.
Molecular FormulaC26H33ClN6O2
Molecular Weight497.0 g/mol
CAS No.885692-52-4
Cat. No.B608210
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
JNJ-28312141: Potent CSF-1R/c-KIT/FLT3 Inhibitor
JNJ-28312141 (CAS: 885692-52-4) is a potent, orally active small-molecule inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF-1R, also known as FMS), c-KIT, and FMS-related tyrosine kinase-3 (FLT3) [1]. It exhibits a distinct kinase selectivity profile with an enzymatic IC50 of 0.69 nM for CSF-1R and potent inhibition of several related kinases in the low nanomolar range [2]. This compound is a well-characterized research tool for investigating the role of tumor-associated macrophages and osteoclasts in cancer progression, bone metastases, and hematologic malignancies [1].
CSF-1R/c-KIT/FLT3 pathway inhibition studies
Tumor-associated macrophage and osteoclast biology models
Orally bioavailable for in vivo research models
[1] Manthey CL, et al. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia. Mol Cancer Ther. 2009 Nov;8(11):3151-61. View Source
[2] Illig CR, et al. Optimization of a Potent Class of Arylamide Colony-Stimulating Factor-1 Receptor Inhibitors Leading to Anti-inflammatory Clinical Candidate 4-Cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide (JNJ-28312141). J Med Chem. 2011 Nov 24;54(22):7860-83. View Source
Why JNJ-28312141 Cannot Be Substituted
CSF-1R inhibitors exhibit highly variable selectivity profiles and potency across related kinases (e.g., FLT3, c-KIT, PDGFR), which critically impacts their functional efficacy in distinct disease models. Simple substitution based on a shared nominal target (CSF-1R) is invalid because compounds like Pexidartinib (PLX3397), BLZ945, and ARRY-382 display vastly different secondary kinase inhibition patterns, leading to divergent effects on tumor-associated macrophages, osteoclasts, and tumor cells themselves [1]. For example, a compound's ability to inhibit FLT3, as JNJ-28312141 does, is essential for activity in AML models, whereas other highly selective CSF-1R inhibitors may lack this crucial secondary pharmacology [2]. The quantitative evidence below demonstrates why JNJ-28312141's specific profile necessitates its selection over seemingly interchangeable alternatives.
Kinase Selectivity Profile
CSF-1R inhibitors with differing secondary kinase inhibition (e.g., Pexidartinib, BLZ945) may produce divergent macrophage and osteoclast responses in disease models.
FLT3/c-KIT Co-inhibition
Highly selective CSF-1R inhibitors (e.g., BLZ945, ARRY-382) lack FLT3 and c-KIT activity, which may limit applicability in FLT3-dependent AML research.
Anti-resorptive Mechanism
Bisphosphonates (e.g., zoledronate) target osteoclasts via a CSF-1R-independent mechanism; outcomes may differ in TAM-driven bone metastasis models.
[1] Manthey CL, et al. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia. Mol Cancer Ther. 2009 Nov;8(11):3151-61. View Source
[2] Illig CR, et al. Optimization of a Potent Class of Arylamide Colony-Stimulating Factor-1 Receptor Inhibitors Leading to Anti-inflammatory Clinical Candidate 4-Cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide (JNJ-28312141). J Med Chem. 2011 Nov 24;54(22):7860-83. View Source
JNJ-28312141 Comparator Evidence
CSF-1R Potency vs. Pexidartinib
JNJ-28312141 demonstrates superior potency at the primary target CSF-1R compared to the clinically advanced comparator Pexidartinib (PLX3397). In enzymatic assays, JNJ-28312141 inhibits CSF-1R with an IC50 of 0.69 nM [1], which represents a significant enhancement in potency relative to the reported IC50 for Pexidartinib against the same kinase [2].
Enzymatic assay using recombinant CSF-1R kinase domain
Why This Matters
The 29-fold higher potency at CSF-1R suggests a potentially lower effective dose and reduced off-target risk in preclinical models where robust CSF-1R engagement is critical.
CSF-1RKinase InhibitionIC50
[1] Illig CR, et al. J Med Chem. 2011 Nov 24;54(22):7860-83. View Source
JNJ-28312141 possesses a unique, narrow selectivity profile that includes potent inhibition of c-KIT (IC50 = 5 nM) and FLT3 (IC50 = 30 nM) alongside CSF-1R [1]. This contrasts sharply with highly selective CSF-1R inhibitors such as BLZ945 and ARRY-382, which are designed to minimize off-target activity at these kinases [2]. While the high selectivity of BLZ945 (IC50 = 1 nM for CSF-1R, >1000-fold selective) and ARRY-382 (IC50 = 9 nM) is advantageous for deconvoluting CSF-1R-specific biology, it renders them ineffective in models requiring concurrent FLT3/c-KIT inhibition .
FLT3 SelectivityClass-level inference
JNJ-28312141FLT3 IC50 30 nM
BLZ945 / ARRY-382No significant FLT3 inhibition
Dual CSF-1R/FLT3 profile may support AML model research; selective inhibitors may not provide FLT3-driven activity.
Class-level inference based on inhibitor design.
Kinase SelectivityFLT3c-KITPolypharmacology
Evidence Dimension
FLT3 Kinase Inhibition (IC50)
Target Compound Data
30 nM
Comparator Or Baseline
BLZ945: No significant inhibition reported (selective); ARRY-382: No significant inhibition reported (selective)
Quantified Difference
Qualitative difference in target profile
Conditions
In vitro kinase inhibition assays
Why This Matters
For research in acute myeloid leukemia (AML) or other settings where FLT3 signaling is pathogenic, JNJ-28312141's dual CSF-1R/FLT3 activity is a required feature, making it the appropriate choice over purely selective CSF-1R tools.
Kinase SelectivityFLT3c-KITPolypharmacology
[1] Illig CR, et al. J Med Chem. 2011 Nov 24;54(22):7860-83. View Source
In a direct comparison using the MRMT-1 rat mammary carcinoma bone metastasis model, JNJ-28312141 significantly reduced the number of tumor-associated osteoclasts compared to zoledronate, a clinical standard-of-care bisphosphonate [1]. This demonstrates a unique advantage for targeting CSF-1R-dependent osteoclastogenesis over standard anti-resorptive therapy.
~82% reduction for JNJ-28312141 (20 mg/kg) vs. zoledronate (p<0.01)
Conditions
In vivo MRMT-1 rat mammary carcinoma bone metastasis model (n=8 per group)
Why This Matters
This direct in vivo comparison provides high-strength evidence that JNJ-28312141 is a superior tool for studying CSF-1R-mediated osteoclast biology in cancer, outperforming a clinical bisphosphonate.
Bone MetastasisOsteoclastIn Vivo Efficacy
[1] Manthey CL, et al. Mol Cancer Ther. 2009 Nov;8(11):3151-61. (Data from Table 2) View Source
FLT3-ITD Cellular Potency
JNJ-28312141 potently inhibits the proliferation of MV-4-11 cells, a human AML cell line harboring the FLT3-ITD mutation, with an IC50 of 21 nM [1]. This functional potency in a disease-relevant cellular model confirms that its biochemical inhibition of FLT3 translates to anti-proliferative activity. While cross-study comparison with FLT3-specific inhibitors like Quizartinib (IC50 ~1 nM) shows JNJ-28312141 is less potent at FLT3, its unique value lies in combining this activity with potent CSF-1R inhibition [2].
MV-4-11 Cell IC50Cross-study comparable
JNJ-2831214121 nM
Quizartinib (FLT3-specific)~1 nM
Moderate FLT3 activity; compound’s primary utility is combined CSF-1R/FLT3 targeting.
JNJ-28312141 is ~21-fold less potent than a dedicated FLT3 inhibitor.
Conditions
MV-4-11 human AML cell line; 72-hour proliferation assay (CellTiter-Glo)
Why This Matters
This data clarifies JNJ-28312141's role as a dual CSF-1R/FLT3 inhibitor. It is not the most potent FLT3 inhibitor available, but its moderate FLT3 activity combined with its primary CSF-1R potency defines its specific utility for studying tumor microenvironment interactions in FLT3-driven cancers.
FLT3-ITDAMLMV-4-11Cellular IC50
[1] Manthey CL, et al. Mol Cancer Ther. 2009 Nov;8(11):3151-61. View Source
[2] Representative Quizartinib IC50 data for MV-4-11 cells from published literature (e.g., Zarrinkar et al., Blood 2009). View Source
In Vivo CSF-1R Target Engagement
Treatment with JNJ-28312141 in an H460 lung adenocarcinoma xenograft model resulted in a dose-dependent increase in plasma CSF-1 ligand levels, a well-established biomarker of effective CSF-1R inhibition [1]. This pharmacodynamic readout provides direct evidence of target engagement and functional pathway modulation in vivo, confirming that the compound achieves its intended biological effect at the organismal level.
In Vivo PDSupporting evidence
Dose-dependent increase in plasma CSF-1 levels confirms CSF-1R pathway modulation in vivo.
Supports target engagement validation for in vivo studies.
H460 xenograft model; PD biomarker readout.
PharmacodynamicsBiomarkerCSF-1In Vivo
Evidence Dimension
In vivo CSF-1R pathway engagement
Target Compound Data
Increased plasma CSF-1 levels (dose-dependent correlation with tumor growth inhibition)
Comparator Or Baseline
Vehicle control: Baseline plasma CSF-1 levels
Quantified Difference
Qualitative dose-dependent increase observed
Conditions
H460 lung adenocarcinoma xenograft model in nude mice following daily oral dosing
Why This Matters
This confirms that JNJ-28312141's potent biochemical inhibition translates to robust in vivo target modulation, a critical validation point for procurement for animal studies. It provides a verifiable pharmacodynamic endpoint for researchers to monitor in their own experiments.
PharmacodynamicsBiomarkerCSF-1In Vivo
[1] Manthey CL, et al. Mol Cancer Ther. 2009 Nov;8(11):3151-61. View Source
Efficacy in Inflammatory Arthritis Models
JNJ-28312141 was advanced to clinical candidate status based on its significant anti-inflammatory activity in multiple preclinical models of arthritis [1]. Specifically, it demonstrated efficacy in the type II collagen-induced arthritis model in mice, as well as rat adjuvant and streptococcal cell wall-induced models of arthritis [2]. These results were pivotal in selecting JNJ-28312141 over earlier lead compounds in the same chemical series.
Arthritis ModelsSupporting evidence
Reported reduction of clinical arthritis scores in collagen-induced and other rodent arthritis models.
Supports CSF-1R pathway investigation in inflammatory conditions.
Data from preclinical candidate selection; specific numerical results not detailed.
Significant reduction in clinical arthritis scores (not numerically specified in abstract)
Comparator Or Baseline
Vehicle control; earlier lead compounds from the same series (compounds 8 and 21)
Quantified Difference
Demonstrated efficacy leading to clinical candidate selection
Conditions
Type II collagen-induced arthritis (mouse); rat adjuvant arthritis; rat streptococcal cell wall arthritis
Why This Matters
This evidence establishes JNJ-28312141's utility beyond oncology, highlighting its potential as a research tool for CSF-1R-dependent inflammatory processes. This broad applicability distinguishes it from more niche or oncology-focused kinase inhibitors.
Based on evidence of in vivo CSF-1R pathway engagement and reduction of F4/80+ TAMs and microvasculature in xenograft models, JNJ-28312141 is the ideal tool for dissecting the role of macrophages in promoting tumor angiogenesis and growth [1]. Its potent CSF-1R inhibition (IC50 = 0.69 nM) ensures robust target coverage [2].
Bone Metastasis and Osteoclast-Driven Lesions
Supported by direct head-to-head evidence showing superior reduction of tumor-associated osteoclasts versus zoledronate, JNJ-28312141 is the preferred agent for preclinical studies focused on cancer-induced bone disease and osteoclast differentiation [1]. It provides a validated method for CSF-1R-dependent inhibition of bone resorption in metastatic settings [2].
FLT3-ITD+ AML Microenvironment Interactions
The compound's dual inhibition of CSF-1R (IC50 = 0.69 nM) and FLT3 (cellular IC50 = 21 nM in MV-4-11 cells) makes it uniquely suited for AML research where both tumor cell-intrinsic FLT3 signaling and tumor-extrinsic CSF-1R-dependent macrophage support are of interest [1]. Its ability to cause tumor regression in a FLT3-dependent AML xenograft model confirms functional activity [2].
CSF-1R Pathways in Inflammatory and Autoimmune Diseases
Based on its preclinical efficacy in collagen-induced arthritis and other inflammatory arthritis models, JNJ-28312141 serves as a powerful pharmacological tool for investigating the role of CSF-1R signaling in chronic inflammatory conditions and for validating new therapeutic hypotheses in autoimmunity [1]. Its selection as an anti-inflammatory clinical candidate underscores the robustness of this application [2].
Application
Selection Property
Validation Focus
TAM & Tumor Angiogenesis Studies
CSF-1R pathway modulation and angiogenic factor profiling
TAM depletion and microvasculature endpoints in xenograft models
Bone Metastasis & Osteoclast Research
CSF-1R-mediated osteoclast inhibition
Osteoclast count and bone resorption markers in metastasis models
FLT3-ITD+ AML Microenvironment Research
Dual CSF-1R/FLT3 target modulation
Tumor regression and TAM reprogramming in FLT3-dependent AML models
Inflammatory Arthritis Pathway Studies
CSF-1R-dependent inflammatory response
Arthritis score and joint histopathology in rodent models
[1] Manthey CL, et al. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia. Mol Cancer Ther. 2009 Nov;8(11):3151-61. View Source
[2] Illig CR, et al. Optimization of a Potent Class of Arylamide Colony-Stimulating Factor-1 Receptor Inhibitors Leading to Anti-inflammatory Clinical Candidate 4-Cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide (JNJ-28312141). J Med Chem. 2011 Nov 24;54(22):7860-83. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.